2-cyclobutylacetic acid chemical properties
2-cyclobutylacetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclobutylacetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutylacetic acid (CAS No: 6540-33-6) is a carboxylic acid characterized by a cyclobutane ring attached to an acetic acid moiety.[1][2][3] This unique structural motif, combining the conformational rigidity of a four-membered carbocycle with a versatile carboxylic acid functional group, has positioned it as a valuable building block in synthetic organic chemistry and medicinal chemistry. The cyclobutyl group is increasingly recognized in drug design as a metabolically stable, non-planar scaffold that can impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 2-cyclobutylacetic acid, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is foundational to its application in experimental work, from reaction setup to purification and storage. 2-Cyclobutylacetic acid typically presents as a colorless to yellow liquid, oil, or semi-solid.[2][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-cyclobutylacetic acid | PubChem[1] |
| CAS Number | 6540-33-6 | Sigma-Aldrich[2] |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | ChemicalBook[4] |
| Boiling Point | 212-213.5 °C (at 768 Torr) | ChemWhat[3] |
| Density | 1.0131 g/cm³ (at 18.5 °C) | ChemicalBook[4] |
| Refractive Index | 1.4475 (at 18.5 °C) | ChemWhat[3] |
| pKa (Predicted) | 4.85 ± 0.10 | ChemicalBook[4] |
| Physical Form | Colorless to yellow solid, semi-solid, or liquid | Sigma-Aldrich[2] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[4] |
| Storage | Sealed in dry, 2-8 °C | Sigma-Aldrich[2], ChemicalBook[4] |
Synthesis of 2-Cyclobutylacetic Acid: A Validated Protocol
The synthesis of 2-cyclobutylacetic acid is most commonly achieved through the robust and high-yielding hydrolysis of 2-cyclobutylacetonitrile. This method is favored for its reliability and straightforward execution.
Causality Behind Experimental Design
The chosen protocol involves a strong acid-catalyzed hydrolysis. The high temperature (120 °C) is crucial for overcoming the activation energy required to hydrolyze the stable nitrile group to a carboxylic acid. The use of 6 M hydrochloric acid provides both the hydronium ions necessary for the reaction mechanism and a polar medium. The workup procedure, involving dilution with water and extraction with ethyl acetate, is designed to separate the organic product from the inorganic acid and aqueous-soluble byproducts. Drying the organic layer over anhydrous sodium sulfate is a critical step to remove residual water before solvent evaporation, ensuring the purity of the final product.
Experimental Protocol: Hydrolysis of 2-Cyclobutylacetonitrile
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyclobutylacetonitrile (1.00 eq.) in 6 M hydrochloric acid (approximately 5.7 eq.).[4]
-
Heating: Heat the reaction mixture to 120 °C and stir for 16 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup - Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Dilute the mixture with distilled water (approx. 33 mL per 1 g of starting nitrile) and transfer it to a separatory funnel.[4]
-
Organic Extraction: Extract the aqueous mixture with ethyl acetate (2 x 13 mL per 1 g of starting nitrile).[4]
-
Washing: Combine the organic phases and wash with distilled water (26 mL per 1 g of starting nitrile) to remove any remaining acid.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 2-cyclobutylacetic acid as a colorless liquid.[4] Expected yields are typically high, in the range of 85-90%.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-cyclobutylacetic acid.
Spectroscopic Profile and Structural Elucidation
Confirmation of the structure and purity of synthesized 2-cyclobutylacetic acid relies on standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the different protons in the molecule. Based on available data, the expected chemical shifts in CDCl₃ are: δ 2.69-2.68 (m, 1H, α-proton on the cyclobutane ring), 2.47-2.45 (m, 2H, methylene protons of the acetic acid group), and 2.17-1.70 (m, 6H, remaining cyclobutane protons).[4] The broad singlet for the carboxylic acid proton is typically observed further downfield (>10 ppm) and can be confirmed by D₂O exchange.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 178-180 ppm), the α-carbon of the acid (around 40-42 ppm), and the carbons of the cyclobutane ring (in the 20-35 ppm range).
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features characteristic of a carboxylic acid: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and an intense C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹.[5][6]
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 114.14.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula, C₆H₁₀O₂.[7]
Chemical Reactivity and Synthetic Utility
The reactivity of 2-cyclobutylacetic acid is centered on its carboxylic acid functionality, making it a versatile precursor for a wide range of derivatives. Its utility in drug development stems from its ability to be readily incorporated into larger molecules via stable amide or ester linkages.
Key Transformations:
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Amide Bond Formation: This is arguably the most critical reaction for medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt, HATU) to form amides. This reaction is fundamental for building peptidomimetics and other complex molecular architectures.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esters can serve as prodrugs or as intermediates for further transformations.
-
Reduction: The carboxylic acid can be reduced to the primary alcohol, 2-cyclobutylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive 2-cyclobutylacetyl chloride, a key intermediate for forming esters and amides under milder conditions.
Illustrative Derivatization Pathways
Caption: Key synthetic transformations of 2-cyclobutylacetic acid.
Role in Drug Discovery and Development
The incorporation of small carbocyclic rings like cyclobutane is a well-established strategy in modern drug design. The cyclobutyl moiety in 2-cyclobutylacetic acid offers several advantages:
-
Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation (e.g., oxidation) compared to linear alkyl chains or aromatic rings, potentially leading to an improved pharmacokinetic profile.
-
Three-Dimensional Scaffolding: Unlike flat aromatic rings, the puckered, non-planar nature of the cyclobutane ring provides a defined three-dimensional vector for substituents. This allows for precise spatial orientation of functional groups to optimize interactions with biological targets.
-
Bioisosterism: The cyclobutyl group can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, helping to fine-tune properties like solubility, lipophilicity, and binding affinity.
-
Novel Chemical Space: As a building block, it provides access to novel chemical matter, which is crucial for developing intellectual property and overcoming challenges with existing drug classes.
While specific blockbuster drugs containing the 2-cyclobutylacetic acid fragment are not prominent, its derivatives and related structures are prevalent in patent literature and preclinical research, often as components of enzyme inhibitors or receptor modulators.[1] For instance, related structures like cyclobutanecarboxylic acid and various amino-cyclobutane derivatives are precursors to a range of biologically active compounds.[8][9]
Conceptual Role as a Pharmacophore Fragment
Caption: Incorporation of the cyclobutylacetyl moiety into a drug scaffold.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling 2-cyclobutylacetic acid.
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Hazard Identification: The compound is classified as harmful if swallowed and causes skin irritation.[1][2] Depending on the supplier, it may also be listed as causing serious eye damage/irritation and may cause respiratory irritation.[1][2]
-
GHS Pictogram: GHS07 (Exclamation mark).[2]
-
Signal Word: Warning.[2]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mists.
-
Storage: Store in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8 °C.[2][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Cyclobutylacetic acid is a synthetically accessible and highly versatile building block with significant potential for researchers in organic synthesis and drug discovery. Its well-defined chemical properties, straightforward synthesis, and the desirable characteristics imparted by the cyclobutyl moiety make it a valuable tool for constructing novel molecules with tailored biological and pharmacokinetic profiles. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe implementation in a research setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1516411, 2-Cyclobutylacetic Acid. [Link]
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ChemWhat. (n.d.). CYCLOBUTYL-ACETIC ACID CAS#: 6540-33-6. [Link]
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PubChemLite. (n.d.). 2-cyclobutylacetic acid (C6H10O2). [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14352283, 2-Amino-2-cyclobutylacetic acid. [Link]
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Organic Syntheses. (1967). Cyclobutylamine. Org. Synth., 47, 28. [Link]
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Wikipedia. (2023). Cyclobutanecarboxylic acid. [Link]
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The Chem Professor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
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McMurry, J. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
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